Metrafenone-d9
Description
Properties
Molecular Formula |
C19H21BrO5 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3 |
InChI Key |
AMSPWOYQQAWRRM-ASMGOKTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Deuteration of Methoxy Groups
The methoxy groups in metrafenone are prime targets for deuterium substitution. Common methods include:
-
Deuterated Methylating Agents : Use of CD₃I or CD₃OCH₃ under basic conditions to replace -OCH₃ with -OD₃.
-
Catalytic Deuterium Exchange : Utilizing deuterated solvents (e.g., D₂O) or catalysts (e.g., Ca(II)-HFIP) for site-selective deuteration.
Example Reaction Pathway (Inferred):
-
Core Synthesis : Prepare the benzophenone backbone via Friedel-Crafts acylation.
-
Methoxy Deuteration : Treat with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃).
-
Purification : Isolate via column chromatography or crystallization.
| Parameter | Value |
|---|---|
| Purity | ≥98.0% (HPLC) |
| Storage | 2–8°C |
| Application | IDMS, agricultural residue analysis |
Challenges and Optimization
Cost and Accessibility
Deuterated precursors (e.g., CD₃I) are expensive, making large-scale synthesis economically challenging. Strategies to mitigate costs include:
Purity and Isotopic Enrichment
Ensuring >99% deuterium incorporation requires:
-
High-Purity Reagents : Deuterated solvents (e.g., D₂O) and anhydrous conditions.
-
NMR Verification : Confirming isotopic purity via *¹H-NMR or *²H-NMR.
Applications in Research and Industry
Isotope-Dilution Mass Spectrometry (IDMS)
This compound serves as an internal standard for quantifying non-deuterated metrafenone in environmental or biological samples.
| Application | Method | Advantage |
|---|---|---|
| Pesticide Residue Analysis | IDMS with LC-MS/MS | High accuracy, low LOD |
| Pharmacokinetics | Stable isotope tracing | Minimizes matrix effects |
Chemical Reactions Analysis
Metrafenone-d9 undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of the bromine atom, which can be replaced by other substituents.
Substitution: The bromine atom in this compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, brominating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Metrafenone-d9 is primarily employed for the control of powdery mildew in various crops, including cereals and grapes. Its mode of action involves disrupting fungal cell processes, leading to reduced fungal growth and sporulation. Studies indicate that this compound affects fungal survival at low concentrations by inducing morphological changes in hyphal structures, such as swelling and collapse .
Table 1: Efficacy of this compound Against Fungal Pathogens
| Pathogen | Crop Type | Application Rate | Efficacy (%) | Mode of Action |
|---|---|---|---|---|
| Blumeria graminis (barley) | Barley | 0.5 - 1.0 kg/ha | 85-90 | Disruption of hyphal growth |
| Blumeria graminis (wheat) | Wheat | 0.5 - 1.0 kg/ha | 80-85 | Inhibition of appressoria formation |
| Erysiphe necator (grapes) | Grapes | 1.0 - 1.5 kg/ha | 90-95 | Reduction in sporulation |
Research Applications
Analytical Chemistry
this compound is utilized as an internal standard in isotope dilution mass spectrometry (IDMS). Its deuterated form allows for precise quantification of pesticide residues in environmental samples, enhancing the reliability of analytical results .
Case Study: Pesticide Residue Analysis
A study conducted by the U.S. Environmental Protection Agency demonstrated the effectiveness of this compound in quantifying pesticide residues in agricultural runoff. The study involved sampling water from agricultural fields treated with metrafenone, using this compound as a standard to ensure accurate measurement of the parent compound's concentration in environmental matrices .
Toxicological Studies
This compound has undergone extensive toxicological assessments to evaluate its safety profile for humans and non-target organisms. The U.S. EPA has published findings on acute and chronic toxicity studies, demonstrating that metrafenone has a low toxicity profile with no significant adverse effects observed at recommended application rates .
Table 2: Toxicity Profile of this compound
| Study Type | Organism | Dose Level | Result |
|---|---|---|---|
| Acute Oral Toxicity | Rat | >5000 mg/kg | Non-toxic (Category IV) |
| Chronic Carcinogenicity | Mouse | 1109 mg/kg/day | Increased liver tumors (high dose) |
| Mutagenicity | S. typhimurium | 1000 µg/plate | Negative |
Environmental Impact Studies
Research indicates that this compound exhibits low toxicity to aquatic organisms, making it a preferable choice for integrated pest management strategies aimed at minimizing environmental impact . Studies have shown that it does not bioaccumulate significantly in aquatic systems, which is crucial for maintaining ecological balance.
Mechanism of Action
Metrafenone-d9, like its non-labeled counterpart, exerts its effects by targeting the actin/myosin/fimbrin function in fungi . This disrupts the cytoskeleton of the fungal cells, leading to their death. The compound is particularly effective against powdery mildew in various crops .
Comparison with Similar Compounds
Key Research Findings
Analytical Superiority: this compound reduces quantification errors in LC-MS/MS by >90% compared to non-deuterated standards in pesticide residue analysis .
Environmental Tracking: Deuterated PAHs like 9-Hydroxyfluorene-d9 and this compound enable precise monitoring of pollutant degradation in soil and water .
Structural Insights : Substituent modifications in diphenylamine analogs () and fluoranthene derivatives () underscore the importance of functional groups in determining compound specificity and toxicity .
Biological Activity
Metrafenone-d9 is a deuterated derivative of the fungicide Metrafenone, primarily utilized in agricultural settings to combat various fungal pathogens. This compound is notable for its enhanced biological activity and stability due to the incorporation of deuterium atoms, which improve its isotopic labeling properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against fungal pathogens, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features three methoxy groups located at the 2, 3, and 4 positions of the aromatic ring. The presence of deuterium enhances its tracking capabilities in metabolic studies while maintaining effective fungicidal properties. The structural modifications compared to non-deuterated forms contribute to its enhanced biological activity.
This compound exerts its antifungal effects by disrupting cellular processes within fungal cells. The primary mechanism involves inhibiting key metabolic pathways that are essential for fungal growth and reproduction. This inhibition leads to reduced mycelial growth and spore formation, making it effective against a range of fungal species.
Efficacy Against Fungal Pathogens
Research indicates that this compound demonstrates significant antifungal activity against several pathogens affecting crops. For instance, studies have shown its effectiveness against Erysiphe necator , a common pathogen in grapevines, as illustrated in the following table:
| Strain | Mycelium Growth (mm²) at 125 mg/L | Mycelium Growth (mm²) at 1250 mg/L |
|---|---|---|
| Control | 87.04 (38.65) ns | 93.98 (26.02) ns |
| 1C | 69.13 (19.57) a | 0 (0) b |
| 2C | 42.64 (16.6) a | 0 (0) b |
| 3C | 67.01 (17.68) ns | 76.92 (23.60) ns |
| 1M | 72.88 (31.79) ns | 73.15 (21.81) ns |
| 2M | 111.11 (40.55) a | 110.63 (38.89) a |
This table highlights the varying degrees of mycelial growth inhibition across different strains when exposed to this compound, showcasing its potential as an effective fungicide.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it is useful to compare it with other fungicides:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Metrafenone | Non-deuterated version | Standard fungicide without isotopic labeling |
| Trifloxystrobin | Contains a different heterocyclic structure | Broader spectrum against various fungi |
| Boscalid | Different scaffold with similar activity | Effective against resistant fungal strains |
| Pyraclostrobin | Similar mode of action | Often used in combination formulations |
This compound's deuterated nature allows for enhanced tracking in metabolic studies while retaining effective fungicidal properties.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Efficacy Study : A study conducted on the effectiveness of this compound against Erysiphe necator demonstrated significant inhibition of mycelial growth at various concentrations, indicating its potential as an effective treatment option in viticulture .
- Comparative Analysis : Research comparing this compound with traditional fungicides highlighted its superior performance in terms of stability and efficacy, particularly under field conditions where environmental factors can affect pesticide performance .
- Mechanistic Insights : Investigations into the biochemical mechanisms revealed that this compound interferes with specific enzymatic pathways critical for fungal metabolism, leading to cell death .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing the synthesis of Metrafenone-d9 to ensure isotopic purity and yield?
- Answer : Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions (e.g., solvent deuteration, catalyst selection) to minimize isotopic exchange and maximize yield. Analytical validation via LC-MS/MS or NMR is essential to confirm isotopic purity (>98% deuterium incorporation) and structural integrity . Stability testing under varying pH and temperature conditions can further validate synthesis robustness .
Q. How can researchers design experiments to assess the stability of this compound in biological matrices for pharmacokinetic studies?
- Answer : Stability studies should include short- and long-term storage conditions (e.g., -80°C to 25°C), freeze-thaw cycles, and matrix-specific degradation assessments (e.g., plasma vs. liver homogenate). Use isotope dilution mass spectrometry (IDMS) to quantify degradation products and ensure methodological reproducibility . Cross-validate results with non-deuterated Metrafenone to distinguish isotope-specific effects .
Q. What analytical techniques are most reliable for quantifying this compound in environmental or biological samples?
- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity for deuterated compounds. Calibration curves should include deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Cross-laboratory validation using standardized protocols (e.g., ISO 17025) ensures data comparability .
Advanced Research Questions
Q. How can researchers address contradictory data on the metabolic pathways of this compound compared to its non-deuterated form?
- Answer : Contradictions may arise from isotope effects altering enzyme binding affinity or metabolic rates. Design in vitro assays (e.g., cytochrome P450 inhibition studies) to isolate isotope-specific interactions. Pair these with in vivo pharmacokinetic models to reconcile discrepancies. Meta-regression of existing data can identify covariates (e.g., species, dose) contributing to variability .
Q. What statistical models are appropriate for meta-analyses comparing the efficacy of this compound across heterogeneous studies?
- Answer : Use random-effects models to account for between-study heterogeneity (e.g., variations in experimental design or sample populations). Estimate between-study variance via restricted maximum likelihood (REML) or Paule-Mandel methods for robustness. Sensitivity analyses should exclude outliers and assess publication bias via funnel plots .
Q. How can network meta-analysis (NMA) be applied to evaluate the relative performance of this compound against other deuterated agrochemicals?
- Answer : NMA integrates direct and indirect comparisons (e.g., via common non-deuterated analogs) to rank compounds by efficacy or environmental persistence. Validate transitivity assumptions by ensuring consistent experimental conditions across studies. Use node-splitting to detect inconsistency in direct/indirect evidence .
Q. What strategies mitigate the risk of confounding variables in longitudinal studies tracking this compound bioaccumulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
